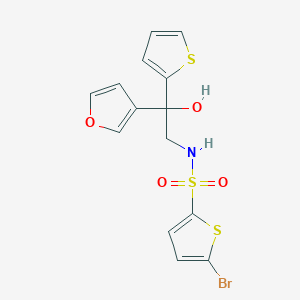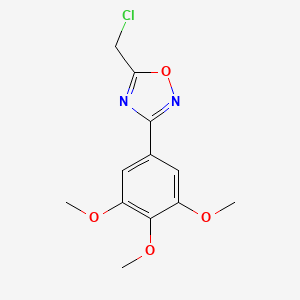![molecular formula C13H16FN B2838598 [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287342-86-1](/img/structure/B2838598.png)
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the group of indole-based compounds. It was first synthesized in 2012 by Pfizer as part of their research on the development of new drugs for the treatment of pain and inflammation. FUB-PB-22 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. In recent years, FUB-PB-22 has gained popularity as a recreational drug due to its ability to produce similar effects to cannabis.
Mécanisme D'action
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by this compound leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. This compound also has an effect on the endocannabinoid system, which is involved in the regulation of various physiological processes, such as appetite, pain, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of cannabis. It produces a range of psychoactive effects, including euphoria, relaxation, altered perception, and increased appetite. This compound has also been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the pharmacology of synthetic cannabinoids and their effects on the central nervous system. However, one of the limitations of using this compound is its potential for abuse and dependence, which may make it difficult to control in lab settings.
Orientations Futures
There are several future directions for research on [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, such as pain and inflammation. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and dependence. Additionally, there is a need for more research on the safety and efficacy of synthetic cannabinoids in humans, as well as their potential for abuse and diversion.
Méthodes De Synthèse
The synthesis of [3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that starts with the reaction of 2-fluoro-5-methylbenzaldehyde with cyclohexanone to form 3-(2-fluoro-5-methylphenyl)cyclohexanone. This intermediate is then reacted with cyclopentylbromide in the presence of a base to form 3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentan-1-ol. The final step involves the reaction of this compound with methylamine to form this compound.
Applications De Recherche Scientifique
[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been used in scientific research to study the pharmacological properties of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. This compound has also been used to investigate the effects of synthetic cannabinoids on the central nervous system, including their ability to produce psychoactive effects and their potential therapeutic uses.
Propriétés
IUPAC Name |
[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-9-2-3-11(14)10(4-9)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGFKLPIGOSGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)



![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)

![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)


![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)
![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)
